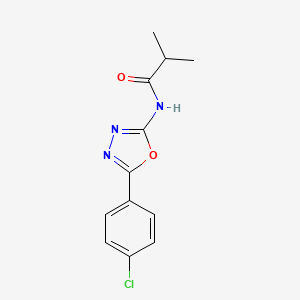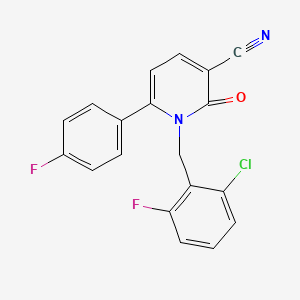
3-Bromo-5-(difluoromethyl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Ahmad et al. (2017) on the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from commercially available compounds, including bromopyridines, showed potential applications in creating chiral dopants for liquid crystals. The derivatives exhibited various biological activities, such as anti-thrombolytic and biofilm inhibition, highlighting their chemical versatility and potential for further exploration in material science and biology (Ahmad et al., 2017).
Electrocatalysis and Environmental Applications
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, producing 6-aminonicotinic acid with high yield and selectivity. This process, avoiding toxic solvents and catalysts, showcases the compound's role in green chemistry and its contribution to environmentally friendly synthetic routes (Feng et al., 2010).
Catalysis and Synthetic Applications
The amination of aryl halides using copper catalysis, as demonstrated by Lang et al. (2001), provides an efficient method for converting bromopyridine into aminopyridine. This method features low catalyst loading and mild conditions, indicating the utility of bromopyridines in facilitating amination reactions for synthesizing complex organic molecules (Lang et al., 2001).
Material Science and Luminescence
Aoki et al. (2011) explored the regioselective aromatic substitution reactions of cyclometalated Ir(III) complexes, leading to derivatives that exhibit blue, green, and red color luminescence emission. This study illustrates the potential of pyridine derivatives in developing materials for optoelectronic applications, such as OLEDs and sensors, by tailoring their luminescent properties (Aoki et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes to cellular metabolism and energy production.
Biochemical Pathways
The compound potentially affects the citric acid cycle, specifically the step catalyzed by succinate dehydrogenase . Inhibition of this enzyme disrupts the cycle, potentially leading to decreased ATP production and other downstream effects.
Result of Action
Inhibition of succinate dehydrogenase could lead to disruption of energy production within cells .
Propiedades
IUPAC Name |
3-bromo-5-(difluoromethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-11-3-6(4)8/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUOPUSAYVGPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)
![4-Cyclopropyl-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2959839.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)

![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2959847.png)
![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)

![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)

